8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine 8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1208084-77-8
VCID: VC3195594
InChI: InChI=1S/C5H3BrN4/c6-4-1-7-2-10-3-8-9-5(4)10/h1-3H
SMILES: C1=C(C2=NN=CN2C=N1)Br
Molecular Formula: C5H3BrN4
Molecular Weight: 199.01 g/mol

8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine

CAS No.: 1208084-77-8

Cat. No.: VC3195594

Molecular Formula: C5H3BrN4

Molecular Weight: 199.01 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine - 1208084-77-8

Specification

CAS No. 1208084-77-8
Molecular Formula C5H3BrN4
Molecular Weight 199.01 g/mol
IUPAC Name 8-bromo-[1,2,4]triazolo[4,3-c]pyrimidine
Standard InChI InChI=1S/C5H3BrN4/c6-4-1-7-2-10-3-8-9-5(4)10/h1-3H
Standard InChI Key PWBGVYGIQJQOKQ-UHFFFAOYSA-N
SMILES C1=C(C2=NN=CN2C=N1)Br
Canonical SMILES C1=C(C2=NN=CN2C=N1)Br

Introduction

Physical and Chemical Properties

8-Bromo- triazolo[4,3-c]pyrimidine possesses distinct physical and chemical characteristics that define its behavior in various environments and reactions. The compound's fundamental properties are essential for understanding its potential applications and handling requirements.

Basic Properties

The compound is identified by the CAS Registry Number 1208084-77-8, serving as its unique identifier in chemical databases and literature . It has a molecular formula of C5H3BrN4, reflecting its composition of carbon, hydrogen, bromine, and nitrogen atoms . With a calculated molecular weight of approximately 199.01 g/mol, it falls within the range of small molecular compounds commonly investigated in medicinal chemistry .

Physical Properties

The physical characteristics of 8-Bromo- triazolo[4,3-c]pyrimidine include:

PropertyValueSource
Molecular Weight199.00800 g/mol
Density2.13±0.1 g/cm³ (Predicted)
Exact Mass197.95400
Physical StateSolid (inferred)-
Recommended StorageSealed, dry, room temperature

The compound's relatively high density of 2.13 g/cm³ is consistent with the presence of the bromine atom, which contributes significant atomic weight to the relatively small molecule .

Chemical Properties

The chemical behavior of 8-Bromo- triazolo[4,3-c]pyrimidine is influenced by its heterocyclic structure and bromine substituent:

PropertyValueSource
pKa-1.13±0.30 (Predicted)
LogP0.88680
Polar Surface Area (PSA)43.08000 Ų

Structural Information

The structural characteristics of 8-Bromo- triazolo[4,3-c]pyrimidine are fundamental to understanding its chemical behavior and potential biological interactions.

Molecular Structure

8-Bromo- triazolo[4,3-c]pyrimidine consists of a fused heterocyclic system comprising a triazole ring and a pyrimidine ring, with a bromine atom attached at the 8-position. This structure creates a planar, aromatic system with multiple nitrogen atoms that can participate in hydrogen bonding and other intermolecular interactions .

Structural Identifiers

Several standardized identifiers define the structure of this compound:

IdentifierValueSource
SMILESC1=C(C2=NN=CN2C=N1)Br
InChIInChI=1S/C5H3BrN4/c6-4-1-7-2-10-3-8-9-5(4)10/h1-3H
InChIKeyPWBGVYGIQJQOKQ-UHFFFAOYSA-N

These identifiers provide standardized representations of the compound's structure, enabling unambiguous identification and facilitating computational analyses .

Spectroscopic Properties

Predicted collision cross section (CCS) data for various adducts of 8-Bromo- triazolo[4,3-c]pyrimidine provide valuable information for mass spectrometric analyses:

Adductm/zPredicted CCS (Ų)
[M+H]+198.96140134.6
[M+Na]+220.94334139.7
[M+NH4]+215.98794139.2
[M+K]+236.91728141.0
[M-H]-196.94684133.6
[M+Na-2H]-218.92879138.9
[M]+197.95357133.9
[M]-197.95467133.9

Synthesis Methods

Related Synthetic Pathways

Based on information from related compounds, potential synthetic routes may include:

  • Bromine-mediated oxidative cyclization of aldehyde-derived hydrazones, a method reported for the synthesis of similar 8-bromo-7-chloro triazolo[4,3-c]pyrimidines .

  • Cyclization reactions involving hydrazine derivatives with appropriately substituted pyrimidine precursors, followed by bromination at the desired position .

Structural Confirmation

For related triazolopyrimidine compounds, structural confirmation has been achieved through various analytical techniques:

  • Single-crystal X-ray analysis has been employed to unambiguously confirm the structure of related brominated triazolopyrimidines .

  • Spectroscopic methods including IR, 1H NMR, and mass spectrometry are typically used to characterize these types of compounds and confirm their structures .

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